Tert-butyl hydroperoxide

Catalog No.
S544977
CAS No.
75-91-2
M.F
C4H10O2
(CH3)3COOH
C4H10O2
M. Wt
90.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl hydroperoxide

CAS Number

75-91-2

Product Name

Tert-butyl hydroperoxide

IUPAC Name

2-hydroperoxy-2-methylpropane

Molecular Formula

C4H10O2
(CH3)3COOH
C4H10O2

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-4(2,3)6-5/h5H,1-3H3

InChI Key

CIHOLLKRGTVIJN-UHFFFAOYSA-N

SMILES

CC(C)(C)OO

Solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
In water, 1.97X10+4 mg/L at 25 °C (est)
Soluble in water
Moderately soluble in water
Slightly soluble in water
Soluble in ethanol, ethyl ether, carbon tetrachloride, chloroform
Very soluble in organic solvents and alkali-metal hydroxide solutions
Very soluble in esters and alcohols
Solubility in water: miscible

Synonyms

Hydroperoxide, t-Butyl, Hydroperoxide, tert-Butyl, t Butyl Hydroperoxide, t Butylhydroperoxide, t-Butyl Hydroperoxide, t-Butylhydroperoxide, tert Butyl Hydroperoxide, tert Butylhydroperoxide, tert-Butyl Hydroperoxide, tert-Butylhydroperoxide, tertiary Butylhydroperoxide, tertiary-Butylhydroperoxide

Canonical SMILES

CC(C)(C)OO

Description

The exact mass of the compound Tert-butyl hydroperoxide is 90.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992)in water, 1.97x10+4 mg/l at 25 °c (est)soluble in watermoderately soluble in waterslightly soluble in watersoluble in ethanol, ethyl ether, carbon tetrachloride, chloroformvery soluble in organic solvents and alkali-metal hydroxide solutionsvery soluble in esters and alcoholssolubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 672. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Free Radicals - Reactive Oxygen Species - Peroxides. It belongs to the ontological category of alkyl hydroperoxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.
Origin and Significance

TBHP is a synthetic compound not found naturally. Due to its ability to act as a mild oxidizer, it plays a crucial role in various scientific research applications, particularly in organic synthesis [].


Molecular Structure Analysis

TBHP possesses a simple yet interesting molecular structure. The core structure consists of a central carbon atom (C) bonded to three methyl groups (CH₃) and a hydroperoxide group (OOH). The O-O bond in the hydroperoxide group is weak and prone to homolytic cleavage, generating a reactive tert-butoxyl radical (CH₃)₃CO• and a hydroxyl radical (HO•) []. This characteristic makes TBHP a valuable source of free radicals for various chemical reactions.

Key Features:

  • The tert-butyl group ((CH₃)₃C) provides steric hindrance, making the O-O bond weaker and more susceptible to cleavage compared to simpler hydroperoxides like hydrogen peroxide (H₂O₂) [].
  • The presence of both an electron-donating alkyl group and an electron-withdrawing hydroperoxide group creates a polar molecule with interesting reactivity.

Chemical Reactions Analysis

Synthesis

TBHP is commercially produced through the autoxidation of isobutane (2-methylpropane) in the presence of air or oxygen radicals [].

2(CH₃)₃CH + O₂ -> 2(CH₃)₃COOH (isobutane) (tert-butyl hydroperoxide)

Decomposition

As mentioned earlier, TBHP readily decomposes to form free radicals:

(CH₃)₃COOH -> (CH₃)₃CO• + HO•

This decomposition can be accelerated by heat, light, or transition metal catalysts [].

Other Relevant Reactions

TBHP is a versatile oxidizing agent involved in numerous organic reactions. Here's an example:

Sharpless asymmetric epoxidation: This reaction utilizes TBHP and a chiral catalyst to convert alkenes (double bonds) into chiral epoxides (cyclic ethers) with high enantioselectivity.

(R)-CH=CH-R' + (CH₃)₃COOH -> (R)-CH-CH(O)-R' (alkene) (TBHP) (epoxide)

Note

Due to the diverse applications of TBHP, numerous other relevant reactions exist in scientific research.


Physical And Chemical Properties Analysis

  • Appearance: Colorless liquid with a faint odor.
  • Molecular weight: 90.12 g/mol [].
  • Melting point: -5 °C.
  • Boiling point: 90 °C (decomposes).
  • Solubility: Slightly soluble in water, miscible with most organic solvents [].
  • Stability: Relatively stable in dilute aqueous solutions, decomposes readily in concentrated solutions or upon heating [].

Initiator for Radical Polymerization

Due to its ability to readily decompose into free radicals, TBHP serves as a common initiator for radical polymerization reactions. These reactions are crucial for the synthesis of various polymers like polyethylene, polyvinyl chloride (PVC), and unsaturated polyesters []. TBHP finds use in bulk, solution, suspension, and emulsion polymerization processes [].

Model for Studying Oxidative Stress

TBHP acts as a valuable model compound for investigating the cellular effects of oxidative stress. Oxidative stress occurs when the production of reactive oxygen species (ROS) overwhelms the body's antioxidant defenses. TBHP treatment in cells can mimic this condition, allowing researchers to study the underlying mechanisms of ROS-mediated damage and potential therapeutic interventions [].

One particular benefit of TBHP in this context is that it's not readily metabolized by the enzyme catalase, which is often present as a contaminant in isolated mitochondria. This ensures that the observed effects are primarily due to TBHP-induced oxidative stress within the mitochondria, a critical cellular organelle for energy production [].

Reagent for Introducing Peroxy Groups

TBHP plays a role in introducing peroxy groups (O-O) into organic molecules during organic synthesis. This specific functional group modification is valuable for various research applications, including the development of new tester strains used to detect DNA damage or mutations [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Watery odorless colorless liquid. Floats on and dissolves slowly in water. (USCG, 1999)
Watery odorless colorless liquid. Floats and mixes slowly with water. (USCG, 1999)
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Liquid
Water-white liquid

XLogP3

0.6

Exact Mass

90.0681

Boiling Point

192 °F at 760 mm Hg (decomposes); 104° F at 23 mm Hg (NTP, 1992)
BP: 89 °C (decomposes)

Flash Point

80 °F (NTP, 1992)
Less than 80 °F (less than 27 °C) /closed cup/
43 °C

Vapor Density

2.07 (NTP, 1992) (Relative to Air)
2.07 (Air = 1)
Relative vapor density (air = 1): 3.1

Density

0.88 at 77 °F (USCG, 1999)
0.8960 g/cu cm at 20 °C
Relative density (water = 1): 0.93

LogP

log Kow = 0.94 (est)
-1.3 (calculated)

Appearance

Solid powder

Melting Point

18 °F (NTP, 1992)
-8.0 °C
-8 °C
-3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

955VYL842B

GHS Hazard Statements

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Use and Manufacturing

IDENTIFICATION: tert-Butyl hydroperoxide is a water-white liquid. It moderately soluble in water. USE: tert-Butyl hydroperoxide is an important commercial chemical. It is used in many chemical manufacturing processes and is used in bleaching and deodorizing. EXPOSURE: Workers that use tert-butyl hydroperoxide may breathe in vapors or have direct skin contact. The general population is not likely to be exposed to tert-butyl hydroperoxide. If tert-butyl hydroperoxide is released to the environment, it will be broken down in air. tert-Butyl hydroperoxide is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. tert-Butyl hydroperoxide is unstable and breaks down rapidly to oxygen. RISK: Specific data on tert-butyl hydroperoxide to cause toxic effects in humans are not available. However, related chemicals (hydroperoxides) are known to causes severe irritation of the skin, eyes and mucous membranes. Skin or eye contact for a long time or in large amounts may cause serious injury. Exposure to hydroperoxide vapor may cause coughing, wheezing and/or shortness of breath, headache, fluid build-up in the lungs, labored breathing, lack of coordination, weakness and dizziness. Stomach cramps, burning sensation and weakness has been reported following ingestion of hydroperoxides. tert-Butyl hydroperoxide is a severe skin and eye irritant in laboratory animals. Central nervous system depression (decreased activity, altered reflexes, convulsions), tearing, decreased body temperature, and blood in the urine were observed in laboratory animals exposed once to high oral or dermal doses of tert-butyl hydroperoxide. Some animals died. Central nervous system depression, abnormal breathing, weight loss, and liver and stomach damage were observed in laboratory animals repeatedly fed moderate oral doses. Data on the potential for tert-butyl hydroperoxide to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for tert-butyl hydroperoxide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

A short-term exposure of PC12 cells to tert-butylhydroperoxide, followed by recovery in fresh culture medium, causes cell death and the extent of this response progressively increases during the 120 min of post-treatment incubation. Morphological and biochemical analyses of these cells revealed that the mode of cell death was necrosis. Cell killing induced by the hydroperoxide seems to be in part mediated by peroxynitrite because the lethal response was markedly and similarly reduced by the nitric oxide synthase inhibitor N omega-nitro-L-arginine methylester and by scavengers of nitric oxide or peroxynitrite. This peroxynitrite-dependent mechanism of cytotoxicity was blunted by antioxidants and inhibitors of mitochondrial permeability transition and the onset of cell death was preceded by mitochondrial depolarization and loss of cellular ATP. We conclude that tert-butylhydroperoxide promotes peroxynitrite-dependent PC12 cell necrosis causally linked to peroxidation of membrane lipids and mitochondrial permeability transition.

Vapor Pressure

5.47 mmHg
5.46 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 3.07 (calculated)

Pictograms

Health Hazard

Health Hazard

Impurities

tert-Butyl alcohol (21%), acetone (25%), and isobutyl derivatives (1%) are formed as side products.

Other CAS

75-91-2

Wikipedia

Tert-Butyl hydroperoxide

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 4th degree

Methods of Manufacturing

The oxidation of isobutane with oxygen in the gas phase at 160 °C and a residence time of ca. 3 min leads to a 70% yield of tert-butyl hydroperoxide with a conversion of 80%. Hydrogen bromide is used as the initiator. Byproducts include di-tert-butyl peroxide, tert-butanol, and various alkyl bromides. Another process operates in the liquid phase at 130 °C and 3.5 MPa without a catalyst. The hydroperoxide is obtained in a yield of ca. 60% with an isobutane conversion of < 25%.
Prepared from tert-butyl alcohol and 30% hydrogen peroxide; ... By oxidation of tert-butylmagnesium chloride.
Produced by the liquid-phase reaction of isobutane and molecular oxygen or by mixing equimolar amounts of t-butyl alcohol and 30-50 percent hydrogen peroxide.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Petrochemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Services
Hydroperoxide, 1,1-dimethylethyl: ACTIVE

Analytic Laboratory Methods

We recently demonstrated that exposure of synthetic mono- and diunsaturated triacylglycerols to tert-butylhydroperoxide (TBHP) leads to formation of stable adducts of the oxidizing agent and the unsaturated esters. In the present study we isolated and identified the TBHP adducts of corn oil triacylglycerols. The much wider range of molecular species available in the corn oil permitted us to demonstrate that the yield of the adducts varies with the degree of unsaturation of the triacylglycerol. The highest yields were obtained for the linoleate (20%, of linoleoyl-containing residual triacylglycerols) and the lowest ones for the oleate (5% of oleoyl-containing residual triacylglycerols) triacylglycerols, whereas the saturated triacylglycerols did not give TBHP adducts in readily detectable amounts. Normal-phase thin-layer chromatography along with reversed-phase high-performance liquid chromatography/mass spectrometry (LC/MS) with electrospray ionization was used to isolate and separate the major molecular species of polyunsaturated triacylglycerols and corresponding TBHP adducts. As an extreme example, the dilinoleoylmonooleoylglycerol was identified as the mono-, di-, tri-, tetra-, and penta-TBHP adduct. LC/MS with electrospray ionization at elevated capillary exit voltage (pseudo tandem mass spectrometry) was used to confirm structures of the [M-RCOOH]+ ions and the absence of TBHP adducts of [M-RCOOH]+. It is concluded that stable adduct formation is an unavoidable complication of preparation of oxotriacylglycerols by oxidation with concentrated TBHP solutions and care must be taken to resolve the adducts from the desired oxidation product.
Several analytical methods have been used over the years /for determination in air/ such as high-pressure liquid chromatography, chromatography using a flame ionization detector, and colorimetric detection.

Storage Conditions

Store in original container. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C

Interactions

In hemoglobin-free perfused rat liver, tert-butylhydroperoxide (0.56 mmol) reversibly decreased metabolism of sodium hexobarbital (0.19 mmol).
The current studies have investigated the effect of heterocyclic drugs with the single thiol group (thiamazole, mercaptopurine) and dithiol aliphatic drugs (dimercaptosuccinic acid, dithiothreitol) under oxidative stress conditions, using tert-butyl hydroperoxide (t-BuOOH), in human erythrocyte lysate with the luminol-enhanced chemiluminescence technique. Knowing that oxidative processes induced by t-BuOOH are triggered by (oxy)hemoglobin (Hb), the effect of different thiol drugs (RSH) on isolated human Hb oxidation to methemoglobin (MHb) and hemichromes (HChr) was further considered. Three types of chemiluminescence curves, fitting to logistic-exponential model, have been revealed under influence of RSH. Structure of the data (MHb and HChr production, and free radical activity of RSH) in Principal Component Analysis visualization and kinetic profiles of chemiluminescence integrate information in terms of the diversity of RSH reaction mechanisms depending on the specific molecular context of the given thiol: aliphatic or aromatic nature as well as the number and position of the -SH groups in the molecule. The study conducted in presented in vitro systems indicates the potential role of thiol drugs mediated toxicity in an oxidative stress dependent mechanism.
The aim of this study was to investigate the protective effects of 6-shogaol on tert-butyl hydroperoxide (tBHP)-induced oxidative stress leading to apoptosis in human hepatoma cell line HepG2. The cells were exposed to tBHP (100 umol/L) after pretreatment with 6-shogaol (2.5 and 5 umol/L), and then cell viability was measured. 6-Shogaol fully prevented HepG2 cell death caused by tBHP. Treatment of tBHP resulted in apoptotic cell death as assessed by TUNEL assay and the expression of apoptosis regulator proteins, Bcl-2 family, caspases and cytochrome c. Cells treated with 6-shogaol showed rapid reduction of apoptosis by restoring these markers of apoptotic cells. In addition, 6-shogaol significantly recovered disruption of mitochondrial membrane potential as a start sign of hepatic apoptosis induced by oxidative stress. In line with this observation, antioxidative 6-shogaol inhibited generation of reactive oxygen species and depletion of reduced glutathione in tBHP-stimulated HepG2 cells. Taken together, these results for the first time showed antioxidative and antiapoptotic activities of 6-shogaol in tBHP-treated hepatoma HepG2 cells, suggesting that 6-shogaol could be beneficial in hepatic disorders caused by oxidative stress.
A nanocarrier, namely, hydroxylethyl-chitosan nanoparticles was developed in this research for delivering antioxidants with 6-hydroxy-2, 5, 7, 8-tetra-methylchromane-2-carboxylic acid (trolox) as a model antioxidant. The trolox-encapsulated chitosan nanoparticles (trolox-CS NPs) were prepared by modifying chitosan with epoxyethane, which self-assembled into NPs and entrapped trolox, and then characterized by their size, size distribution, morphology and in vitro trolox release profile. Intracellular trafficking of CS NPs was observed. The anti-oxidant effect and potential mechanism of trolox-CS NPs were subsequently investigated in RAW264.7 cells. The effects of trolox-CS NPs on RAW264.7 cells damaged by tert-butylhydroperoxide (t-BHP) were determined by MTT assay for cell viability, MDA assay for membrane lipid peroxidation, JC-1 probe and Annexin V-FITC/PI double staining for mitochondria membrane potential (MMP) and RAW264.7 apoptosis, respectively. The trolox-CS NPs significantly improved cell viability and reduced MDA content compared with those of cells treated with free trolox. The trolox-CS NPs treatment inhibited MMP collapse and RAW264.7 apoptosis more obviously than free trolox. Molecular basis of apoptosis studied by western blotting revealed that trolox-CS NPs may block mitochondria-mediated apoptosis pathway through up-regulation of Bcl-2 and down-regulation of Bax and inhibiting the activation of pro-caspase 3, PARP and Bid.
For more Interactions (Complete) data for tert-Butyl hydroperoxide (22 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

The hepatoprotective effects of Pyrus biossieriana buhse leaf extract on tert-butyl hydroperoxide toxicity in HepG2 cell line

Hamed Mir, Daniel Elieh Ali Komi, Mahdi Pouramir, Hadi Parsian, Ali Akbar Moghadamnia, Nayer Seyfizadeh, Mostafa Lakzaei
PMID: 34344447   DOI: 10.1186/s13104-021-05713-6

Abstract

In present study, the effects of the leaf extract of Pyrus biossieriana Buhse on tert-Butyl hydroperoxide (t-BHP) induced toxicity in the HepG2 cell line were investigated.
HepG2 cells were exposed to different concentrations of both extract (1.5, 2.0, and 2.5 mg/mL) and t-BHP (100, 150, and 200 μM). The total flavonoid and phenolic contents, the cell viability, lipid peroxidation, NO generation, and the total antioxidant capacity in cell media were assessed. The amount of arbutin was estimated 12.6% of the dry weight of leaves (equivalent to 126 mg/g). Additionally, the amounts of flavonoids and phenols in extract were estimated 119 mg/g and 418 mg/g, respectively. The cells incubated with t-BHP showed a significant decrease in survival (p < 0.001). Preincubation with extract (1.5 mg/mL and 2.0 mg/mL) attenuated the t-BHP toxicity and increased the cell viability in cells exposed even to the highest concentration of t-BHP (200 μM) (p value < 0.001, and p value = 0.035) respectively. Additionally, treatment with extract reduced the cell growth suppression caused by t-BHP. The P. biossieriana Buhse leaf extract at concentrations of 1.5 and 2.0 mg/mL is capable of attenuating t-BHP-induced cytotoxicity in HepG2 cells.


Procyanidin B2 and rutin in Ginkgo biloba extracts protect human retinal pigment epithelial (RPE) cells from oxidative stress by modulating Nrf2 and Erk1/2 signalling

Yue Li, Zhengqi Cheng, Ke Wang, Xue Zhu, Youmna Ali, Wenying Shu, Xiaofeng Bao, Ling Zhu, Xiaohui Fan, Michael Murray, Fanfan Zhou
PMID: 33891955   DOI: 10.1016/j.exer.2021.108586

Abstract

Oxidative stress plays an important role in the pathogenesis of human retinal diseases. Ginkgo biloba products are widely consumed herbal supplements that contain ingredients with anti-oxidant potentials. However, the active agents in ginkgo biloba extracts (GBE) are unclear. This study assessed the anti-oxidant effects of 19 natural compounds isolated from GBE to provide a rational basis for their use in preventing retinal diseases. The compounds were tested in retinal pigment epithelial (RPE) cells subjected to tert-butyl hydroperoxide (t-BHP)-induced oxidative stress. Cell viability and intracellular reactive oxygen species (ROS) were assessed and flow cytometry was used to delineate the cell death profile. The expression of nuclear factor erythroid 2-related factor-2 (Nrf2) was activated in RPE cells by t-BHP accompanied with an activation of Erk1/2 signaling. GBE-derived rutin and procyanidin B2 ameliorated t-BHP-induced cell death and promoted cell viability by suppressing intracellular ROS generation. These agents also enhanced Nrf2 expression with activating Erk1/2 signaling in RPE cells. In contrast, the other compounds tested were minimally active and did not prevent the loss of cell viability elicited by t-BHP. The present findings suggest that rutin and procyanidin B2 may have potential therapeutic values in the prevention of retinal diseases induced by oxidative damage.


The in vitro effect of the diabetes-associated markers insulin, leptin and oxidative stress on cellular characteristics promoting breast cancer progression is GLUT1-dependent

Cláudia Silva, Nelson Andrade, João Tiago Guimarães, Emília Patrício, Fátima Martel
PMID: 33647254   DOI: 10.1016/j.ejphar.2021.173980

Abstract

Obesity and type 2 diabetes mellitus (T2DM) associate with increased incidence and mortality from many cancers, including breast cancer. The mechanisms involved in this relation remain poorly understood. Our study aimed to investigate the in vitro effect of high levels of glucose, insulin, leptin, TNF-α, INF-γ and oxidative stress (induced with tert-butylhydroperoxide (TBH)), which are associated with T2DM, upon glucose uptake by breast cancer (MCF-7 and MDA-MB-231) and non-cancer (MCF-12A) cells and to correlate this effect with their effects upon cellular characteristics associated with cancer progression (cell proliferation, viability, migration, angiogenesis and apoptosis).
H-DG uptake was markedly inhibited by a selective GLUT1 inhibitor (BAY-876) in all cell lines, proving that
H-DG uptake is mainly GLUT1-mediated. TBH (2.5 μM), insulin (50 nM), leptin (500 ng/ml) and INF-y (100 ng/ml) stimulate GLUT1-mediated
H-DG (1 mM) uptake by both ER-positive and triple-negative breast cancer cell lines. TBH and leptin, but not insulin and INF-γ, increase GLUT1 mRNA levels. Insulin and leptin (in both ER-positive and triple-negative breast cancer cell lines) and TBH (in the triple-negative cell line) have a proproliferative effect and leptin possesses a cytoprotective effect in both breast cancer cell lines that can contribute to cancer progression. The effects of TBH, insulin, leptin and INF-γ upon breast cancer cell proliferation and viability are GLUT1-dependent. In conclusion, T2DM-associated characteristics induce changes in GLUT1-mediated glucose uptake that can contribute to cancer progression. Moreover, we conclude that BAY-876 can be a strong candidate for development of a new effective anticancer agent against breast cancer.


Melatonin ameliorates oxidative stress-mediated injuries through induction of HO-1 and restores autophagic flux in dry eye

Bowen Wang, Xin Zuo, Lulu Peng, Xiaoran Wang, Hao Zeng, Jing Zhong, Saiqun Li, Yichen Xiao, Li Wang, Hong Ouyang, Jin Yuan
PMID: 33587908   DOI: 10.1016/j.exer.2021.108491

Abstract

This study aimed to investigate the protective effect of melatonin on the corneal epithelium in dry eye disease(DED) and explore its underlying mechanism. Human corneal epithelial(HCE) cells was exposure to t-butylhydroperoxide(tBH), C57BL/6 mice were injected of subcutaneous scopolamine to imitate DED. Melatonin was used both in vivo and in vitro. Cell viability was detected by Cell Counting Kit-8 assay and Lactate Dehydrogenase Leakage. The change of cellular reactive oxygen species (ROS) levels, mitochondrial membrane potential (MMP), and apoptosis was analyzed by flow cytometry. Western blot assays and immunofluorescence were carried out to measure protein changes. mRNA expression was investigated by RNA sequencing (RNA-Seq) and quantitative real-time PCR. The change of autophagic flux were observed through mCherry-GFP-LC3 transfection and electron microscopy(TEM). Clinical parameters of corneal epithelium defects, conjunctival goblet cells, tear volume, and level of ocular surface inflammation was recorded. Melatonin was able to reduce excessive ROS production and maintain mitochondrial function. TEM assay found melatonin rescued impaired autophagic flux under tBH. Moreover, melatonin significantly preserved cell viability, abolished LDH release, and decreased apoptosis. RNA-Seq indicated that melatonin greatly activating hemeoxygenase-1 (HO-1) expression. Interestingly, HO-1 ablation largely attenuated its protective effects. Besides, in dry eye mouse model, intraperitoneal injection of melatonin showed greatly improved clinical parameters, inhibited activated NLRP3 inflammation cascade, and increased density of goblet cells and tear volume. Thus, melatonin protects corneal epithelial cells from oxidative damage, maintain normal level of autophagy, and reduce inflammation via trigging HO-1 expression in DED.


Sou Hyun Kim, Minwoo Kim, Doyoung Kwon, Jae Sung Pyo, Joo Hyun Kim, Jae-Hwan Kwak, Young-Suk Jung
PMID: 33672046   DOI: 10.3390/molecules26041027

Abstract

Substituted
-phenyl cinnamamide derivatives were designed and synthesized to confirm activation of nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway by the electronic effect on beta-position of Michael acceptor according to introducing the R
and R
group. Compounds were screened using the Nrf2/antioxidant response element (ARE)-driven luciferase reporter assay. Compound
showed desirable luciferase activity in HepG2 cells without cell toxicity. mRNA and protein expression of Nrf2/ARE target genes such as NAD(P)H quinone oxidoreductase 1, hemeoxygenase-1, and glutamate-cysteine ligase catalytic subunit (GCLC) were upregulated by compound
in a concentration-dependent manner. Treatment with
resulted in increased endogenous antioxidant glutathione, showing strong correlation with enhanced GCLC expression for synthesis of glutathione. In addition,
-butyl hydroperoxide (
-BHP)-generated reactive oxygen species were significantly removed by
, and the results of a cell survival assay in a
-BHP-induced oxidative cell injury model showed a cytoprotective effect of
in a concentration dependent manner. In conclusion, the novel compound
can be utilized as an Nrf2/ARE activator in antioxidative therapy.


Kushenol C Prevents Tert-Butyl Hydroperoxide and Acetaminophen-Induced Liver Injury

Byoung Ok Cho, Jang Hoon Kim, Denis Nchang Che, Hyun Ju Kang, Jae Young Shin, Suping Hao, Ji Hyeon Park, Feng Wang, Yun Ji Lee, Seon Il Jang
PMID: 33804228   DOI: 10.3390/molecules26061635

Abstract

, also known as Kushen, has traditionally been used as a herbal medicine. In the present study we evaluated the ameliorative effects of kushenol C (KC) from
against tBHP (tert-Butyl hydroperoxide)-induced oxidative stress in hepatocellular carcinoma (HEPG2) cells and acetaminophen (APAP)-induced hepatotoxicity in mice. KC pretreatment protected the HEPG2 cells against oxidative stress by reducing cell death, apoptosis and reactive oxygen species (ROS) generation. KC pretreatment also upregulated pro-caspase 3 and GSH (glutathione) as well as expression of 8-Oxoguanine DNA Glycosylase (OGG1) in the HEPG2 cells. The mechanism of action was partly related by KC's activation of Akt (Protein kinase B (PKB)) and Nrf2 (Nuclear factor (erythroid-derived 2)-like 2) in the HepG2 cells. In in vivo investigations, coadministration of mice with KC and APAP significantly attenuated APAP-induced hepatotoxicity and liver damage, as the serum enzymatic activity of aspartate aminotransferase and alanine aminotransferase, as well as liver lipid peroxidation and cleaved caspase 3 expression, were reduced in APAP-treated mice. Coadministration with KC also up-regulated antioxidant enzyme expression and prevented the production of proinflammatory mediators in APAP-treated mice. Taken together, these results showed that KC treatment has potential as a therapeutic agent against liver injury through the suppression of oxidative stress.


Small Molecule Fisetin Modulates Alpha-Synuclein Aggregation

Rita Rosado-Ramos, Joana Godinho-Pereira, Daniela Marques, Inês Figueira, Tiago Fleming Outeiro, Regina Menezes, Cláudia Nunes Dos Santos
PMID: 34199487   DOI: 10.3390/molecules26113353

Abstract

Phenolic compounds are thought to be important to prevent neurodegenerative diseases (ND). Parkinson's Disease (PD) is a neurodegenerative disorder known for its typical motor features, the deposition of α-synuclein (αsyn)-positive inclusions in the brain, and for concomitant cellular pathologies that include oxidative stress and neuroinflammation. Neuroprotective activity of fisetin, a dietary flavonoid, was evaluated against main hallmarks of PD in relevant cellular models. At physiologically relevant concentrations, fisetin protected SH-SY5Y cells against oxidative stress overtaken by
-butyl hydroperoxide (
-BHP) and against methyl-4-phenylpyridinuim (MPP
)-induced toxicity in dopaminergic neurons, the differentiated Lund human Mesencephalic (LUHMES) cells. In this cellular model, fisetin promotes the increase of the levels of dopamine transporter. Remarkably, fisetin reduced the percentage of cells containing αsyn inclusions as well as their size and subcellular localization in a yeast model of αsyn aggregation. Overall, our data show that fisetin exerts modulatory activities toward common cellular pathologies present in PD; remarkably, it modulates αsyn aggregation, supporting the idea that diets rich in this compound may prove beneficial.


Long Noncoding RNA ANPODRT Overexpression Protects Nucleus Pulposus Cells from Oxidative Stress and Apoptosis by Activating Keap1-Nrf2 Signaling

Liang Kang, Yueyang Tian, Xing Guo, Xu Chu, Yuan Xue
PMID: 33603950   DOI: 10.1155/2021/6645005

Abstract

Oxidative stress and subsequent nucleus pulposus (NP) cell apoptosis are important contributors to the development of intervertebral disc degeneration (IDD). Emerging evidences show that long noncoding RNAs (lncRNAs) play a role in the pathogenesis of IDD. In this study, we investigated the role of lncRNA ANPODRT (anti-NP cell oxidative damage-related transcript) in oxidative stress and apoptosis in human NP cells. We found that ANPODRT was downregulated in degenerative NP tissues and in NP cells treated with tert-butyl hydroperoxide (TBHP, the oxidative stress inducer). ANPODRT overexpression alleviated oxidative stress and apoptosis in NP cells exposed to TBHP, while ANPODRT knockdown exerted opposing effects. Mechanistically, ANPODRT facilitated nuclear factor E2-related factor 2 (Nrf2) accumulation and nuclear translocation and activated its target genes by disrupting the kelch-like ECH-associated protein 1- (Keap1-) Nrf2 association in NP cells. Nrf2 knockdown abolished the antioxidative stress and antiapoptotic effects of ANPODRT in NP cells treated with TBHP. Collectively, our findings suggest that ANPODRT protects NP cells from oxidative stress and apoptosis, at least partially, by activating Nrf2 signaling, implying that ANPODRT may be a potential therapeutic target for IDD.


Ferroportin-Dependent Iron Homeostasis Protects against Oxidative Stress-Induced Nucleus Pulposus Cell Ferroptosis and Ameliorates Intervertebral Disc Degeneration

Saideng Lu, Yu Song, Rongjin Luo, Shuai Li, Gaocai Li, Kun Wang, Zhiwei Liao, Bingjin Wang, Wencan Ke, Qian Xiang, Chao Chen, Xinghuo Wu, Yukun Zhang, Li Ling, Cao Yang
PMID: 33628376   DOI: 10.1155/2021/6670497

Abstract

Ferroptosis is a specialized form of regulated cell death that is charactered by iron-dependent lethal lipid peroxidation, a process associated with multiple diseases. However, its role in the pathogenesis of intervertebral disc degeneration (IVDD) is rarely investigated. This study is aimed at investigating the role of ferroptosis in oxidative stress- (OS-) induced nucleus pulposus cell (NPC) decline and the pathogenesis of IVDD and determine the underlying regulatory mechanisms. We used tert-butyl hydroperoxide (TBHP) to simulate OS conditions around human NPCs. Flow cytometry and transmission electron microscopy were used to identify ferroptosis, while iron assay kit, Perl's staining, and western blotting were performed to assay the intracellular iron levels. A ferroportin- (FPN-) lentivirus and FPN-siRNA were constructed and used to explore the relationship between FPN, intracellular iron homeostasis, and ferroptosis. Furthermore, hinokitiol, a bioactive compound known to specifically resist OS and restore FPN function, was evaluated for its therapeutic role in IVDD both
and
. The results indicated that intercellular iron overload plays an essential role in TBHP-induced ferroptosis of human NPCs. Mechanistically, FPN dysregulation is responsible for intercellular iron overload under OS. The increase in nuclear translocation of metal-regulatory transcription factor 1 (MTF1) restored the function of FPN, abolished the intercellular iron overload, and protected cells against ferroptosis. Additionally, hinokitiol enhanced the nuclear translocation of MTF1 by suppressing the JNK pathway and ameliorated the progression of IVDD
. Taken together, our results demonstrate that ferroptosis and FPN dysfunction are involved in the NPC depletion and the pathogenesis of IVDD under OS. To the best of our knowledge, this is the first study to demonstrate the protective role of FPN in ferroptosis of NPCs, suggesting its potential used as a novel therapeutic target against IVDD.


Explore Compound Types